molecular formula C24H21N3O4 B15019563 N-[(1Z)-3-{(2E)-2-[(2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]hydrazinyl}-1-(2-hydroxyphenyl)-3-oxoprop-1-en-2-yl]benzamide

N-[(1Z)-3-{(2E)-2-[(2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]hydrazinyl}-1-(2-hydroxyphenyl)-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B15019563
M. Wt: 415.4 g/mol
InChI Key: SSMMUMUDQNBPIX-MYPBCVKDSA-N
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Description

N-[(1Z)-1-{N’-[(1E,2E)-3-(FURAN-2-YL)-2-METHYLPROP-2-EN-1-YLIDENE]HYDRAZINECARBONYL}-2-(2-HYDROXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound with a unique structure that includes a furan ring, a hydrazinecarbonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-1-{N’-[(1E,2E)-3-(FURAN-2-YL)-2-METHYLPROP-2-EN-1-YLIDENE]HYDRAZINECARBONYL}-2-(2-HYDROXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the hydrazinecarbonyl group: This step involves the reaction of hydrazine with a carbonyl-containing compound, such as an aldehyde or ketone.

    Coupling with the benzamide moiety: The final step involves the coupling of the intermediate compound with benzamide under suitable conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-1-{N’-[(1E,2E)-3-(FURAN-2-YL)-2-METHYLPROP-2-EN-1-YLIDENE]HYDRAZINECARBONYL}-2-(2-HYDROXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione.

    Reduction: The hydrazinecarbonyl group can be reduced to form the corresponding hydrazine derivative.

    Substitution: The benzamide moiety can undergo substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2), while nitration typically involves the use of nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Furan-2,3-dione

    Reduction: Corresponding hydrazine derivative

    Substitution: Halogenated or nitrated benzamide derivatives

Scientific Research Applications

N-[(1Z)-1-{N’-[(1E,2E)-3-(FURAN-2-YL)-2-METHYLPROP-2-EN-1-YLIDENE]HYDRAZINECARBONYL}-2-(2-HYDROXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(1Z)-1-{N’-[(1E,2E)-3-(FURAN-2-YL)-2-METHYLPROP-2-EN-1-YLIDENE]HYDRAZINECARBONYL}-2-(2-HYDROXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1Z)-1-{N’-[(1E,2E)-3-(FURAN-2-YL)-2-METHYLPROP-2-EN-1-YLIDENE]HYDRAZINECARBONYL}-2-(2-HYDROXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE is unique due to its complex structure, which includes multiple functional groups that can participate in various chemical reactions. This makes it a versatile compound for use in different scientific and industrial applications.

Properties

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

N-[(Z)-3-[(2E)-2-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]hydrazinyl]-1-(2-hydroxyphenyl)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C24H21N3O4/c1-17(14-20-11-7-13-31-20)16-25-27-24(30)21(15-19-10-5-6-12-22(19)28)26-23(29)18-8-3-2-4-9-18/h2-16,28H,1H3,(H,26,29)(H,27,30)/b17-14+,21-15-,25-16+

InChI Key

SSMMUMUDQNBPIX-MYPBCVKDSA-N

Isomeric SMILES

C/C(=C\C1=CC=CO1)/C=N/NC(=O)/C(=C/C2=CC=CC=C2O)/NC(=O)C3=CC=CC=C3

Canonical SMILES

CC(=CC1=CC=CO1)C=NNC(=O)C(=CC2=CC=CC=C2O)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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